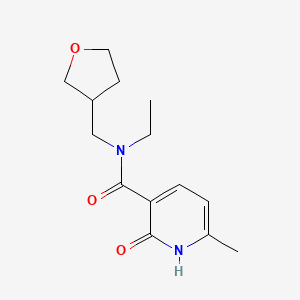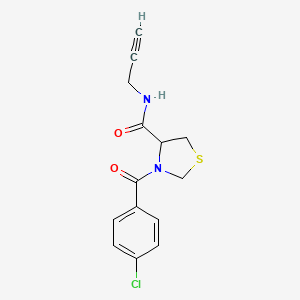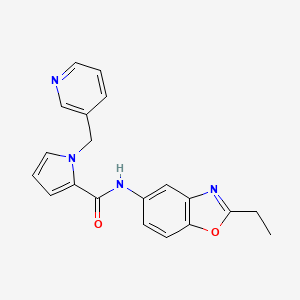![molecular formula C12H14ClN3S B7572895 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)
5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a heterocyclic organic compound that has a unique structure, which makes it an interesting molecule to study.
Mecanismo De Acción
The mechanism of action of 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including protein kinase A, protein kinase C, and cyclin-dependent kinases. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine in lab experiments is its potent anti-cancer activity. This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another advantage of using this compound is its well-established synthesis method, which allows for the production of high yields of the compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for in vivo experiments.
Direcciones Futuras
There are several future directions for research on 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine. One area of research is to investigate the potential of this compound in combination therapy with other anti-cancer drugs. Another area of research is to study the mechanism of action of this compound in more detail to identify potential targets for cancer therapy. In addition, further studies are needed to determine the safe dosage of this compound for in vivo experiments.
Métodos De Síntesis
The synthesis of 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine involves a multi-step process. The first step involves the reaction of 5-chlorothiophene-2-carbaldehyde with methylamine to form 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-1H-imidazole-4-carbaldehyde. This intermediate is then reacted with 2-aminopyridine to form the final product, 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine. The synthesis method is well-established, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine has been extensively studied for its potential in various research applications. One of the main research areas where this compound has been investigated is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells. Other research areas where this compound has been studied include neurodegenerative diseases, infectious diseases, and inflammation.
Propiedades
IUPAC Name |
5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c1-15-8-14-10-7-16(5-4-11(10)15)6-9-2-3-12(13)17-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQIUYBTDGSJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCN(C2)CC3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)

![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)





![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)


![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)
![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)